2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione
Description
Properties
IUPAC Name |
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c12-10-3-1-4-11(9-10)13-5-7-14-6-2-8-17(14,15)16/h1,3-4,9,13H,2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHZXGSFIBYAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCNC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to produce the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidine-1,1-dione moiety undergoes selective oxidation at the sulfur center under controlled conditions:
Key Findings :
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Sulfoxide formation occurs without affecting the fluorophenyl or ethylamino groups.
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Sulfone derivatives show enhanced stability in polar solvents .
Reduction Reactions
The compound’s secondary amine and sulfone groups participate in reductive transformations:
Mechanistic Insights :
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LiAlH₄ selectively reduces the sulfone group to a sulfide while preserving the fluorophenylaminoethyl chain .
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Hydrogenation cleaves the N–S bond in the thiazolidine ring, yielding aromatic amines .
Nucleophilic Aromatic Substitution
The 3-fluorophenyl group undergoes regioselective substitution reactions:
Regioselectivity Notes :
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Substitution occurs preferentially at the para position relative to the fluorine atom due to electronic effects.
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Microwave-assisted reactions improve yields (78–92%) compared to conventional heating .
Cyclization and Ring-Opening Reactions
The thiazolidine ring participates in ring-modification reactions:
Applications :
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Ring-opening products serve as intermediates for sulfonamide-based drug candidates .
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Cyclization with aldehydes yields bioactive heterocycles (e.g., pyrazolines) .
Cross-Coupling Reactions
The fluorophenyl group enables palladium-catalyzed coupling:
Optimization Data :
Scientific Research Applications
Antidiabetic Activity
Research has indicated that thiazolidinediones, a class of compounds that includes 2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione, exhibit antidiabetic effects by acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and glucose uptake in adipose tissue.
Case Study :
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of thiazolidinedione derivatives in diabetic models. The results demonstrated that compounds similar to this compound significantly reduced blood glucose levels and improved lipid profiles in diabetic rats .
Anticancer Properties
Thiazolidinediones have also been studied for their anticancer properties. They are believed to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study :
In vitro studies reported in Cancer Research highlighted that derivatives of thiazolidinediones could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate signaling pathways associated with cell survival was noted as a key factor in its anticancer activity .
Skin Care Formulations
The compound's properties make it suitable for use in cosmetic formulations aimed at improving skin health. Its potential as a skin permeation enhancer has been explored, allowing for better delivery of active ingredients through the skin barrier.
Data Table: Cosmetic Formulation Components
| Component | Function |
|---|---|
| This compound | Active ingredient for skin health |
| Emollients | Moisturizing agents |
| Preservatives | Extend shelf life |
| Stabilizers | Maintain formulation integrity |
Case Study :
A formulation study published in International Journal of Cosmetic Science tested various concentrations of this compound in creams aimed at treating acne. The results showed a significant reduction in acne lesions compared to control formulations .
Mechanism of Action
The mechanism of action of 2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with biological receptors, while the thiazolidine ring may play a role in modulating enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Iodine-substituted analogs () exhibit higher molecular weights, which may limit bioavailability but could be advantageous in radiopharmaceutical applications .
Synthetic Challenges: The target compound’s discontinued status () contrasts with the bis-spiro derivative (), which achieves moderate yields (65%) despite structural complexity .
Spectroscopic Features :
- While IR data for the target compound are unavailable, the bis-spiro analog () shows a characteristic C=O stretch at 1689 cm⁻¹, a benchmark for thiazolidine-dione derivatives . The electron-withdrawing fluorine in the target compound may slightly shift this peak.
Pharmacological Relevance :
- The target compound’s role in synthesizing AZD1152 underscores its importance in kinase inhibitor development . In contrast, pyrrolidinyl-substituted analogs () may target neurological pathways due to their cyclic amine structure .
Research Implications
The comparison highlights how substituents dictate the physicochemical and functional profiles of thiazolidine-dione derivatives. Future research should explore:
- Optimization of the 3-fluorophenyl moiety to enhance stability and synthetic yield.
- Comparative biological assays to evaluate kinase inhibition efficacy against AZD1152 intermediates.
- Salt formulations (e.g., hydrochlorides) to improve solubility, as seen in .
Biological Activity
2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione (CAS No. 1284857-69-7) is a thiazolidine derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H15FN2O2S
- Molecular Weight : 258.31 g/mol
- IUPAC Name : N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-fluoroaniline
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interact with proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-XL and TNF-α .
- Antimicrobial Properties : Preliminary studies indicate that thiazolidine derivatives can possess significant antibacterial and antifungal activities. The presence of the fluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with microbial targets .
Structure-Activity Relationship (SAR)
Research indicates that the functional groups attached to the thiazolidine ring play a crucial role in the compound's biological activity:
- Fluorophenyl Group : The incorporation of a fluorine atom increases lipophilicity and may enhance binding affinity to biological receptors.
- Thiazolidine Core : The thiazolidine ring is essential for maintaining structural integrity and biological function. Variations in substituents on this core can lead to altered bioactivity .
Anticancer Activity
A study evaluating the efficacy of various thiazolidine derivatives found that this compound demonstrated significant cytotoxicity against human cancer cell lines. The IC50 values indicated that it was comparable to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 | 1.98 ± 0.12 |
| Doxorubicin | A431 | 0.5 ± 0.05 |
Antimicrobial Activity
In vitro studies have shown that thiazolidine derivatives exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. How should researchers address impurity profiling for regulatory compliance?
- Methodological Answer : Develop a gradient HPLC-MS method with charged aerosol detection (CAD) to quantify trace impurities. Synthesize and characterize potential genotoxic impurities (e.g., alkylating intermediates) using guidelines from ICH Q3A/B. Accelerated stability studies under ICH conditions (40°C/75% RH) ensure robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
